molecular formula C38H69NO14 B026080 14-Hydroxyclarithromycin CAS No. 110671-78-8

14-Hydroxyclarithromycin

Cat. No. B026080
M. Wt: 764 g/mol
InChI Key: BLPFDXNVUDZBII-KNPZYKNQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Hydroxyclarithromycin is a metabolite of clarithromycin . It is less active than the parent molecule . The chemical formula of 14-Hydroxyclarithromycin is C38H69NO14 .


Molecular Structure Analysis

The molecular structure of 14-Hydroxyclarithromycin includes a 14-membered lactone ring. The InChI key is BLPFDXNVUDZBII-KNPZYKNQSA-N . The molecular weight is 763.9528 .


Chemical Reactions Analysis

14-Hydroxyclarithromycin is a metabolite of clarithromycin . It is formed through the metabolism of clarithromycin, primarily by cytochrome P450 (CYP) 3A isozymes .


Physical And Chemical Properties Analysis

14-Hydroxyclarithromycin has a water solubility of 0.489 mg/mL. It has a logP value of 2.44 (ALOGPS) and 2.09 (Chemaxon). The pKa values are 12.43 (strongest acidic) and 9 (strongest basic). It has 14 hydrogen acceptor count and 5 hydrogen donor count .

Scientific Research Applications

  • Bronchopulmonary Infections

    The 14-hydroxy metabolite of clarithromycin is particularly effective against bronchopulmonary infections caused by Haemophilus influenzae. Its bactericidal activity has been found to be more effective than both clarithromycin and erythromycin at doses of 100 mg/kg (Vallée et al., 1991).

  • Enhancement of Antimicrobial Activity

    14-Hydroxyclarithromycin enhances the antimicrobial activity of clarithromycin, particularly against Haemophilus influenzae. It is suggested to be used in combination with clarithromycin for improved efficacy (Hoover et al., 1992).

  • Binding to Helicobacter pylori Ribosomes

    This metabolite, along with clarithromycin and its parent compound erythromycin, tightly binds to Helicobacter pylori ribosomes, potentially explaining its lower minimum inhibitory concentration (MIC) for H. pylori treatment (Goldman et al., 1994).

  • Broad Antimicrobial Activity

    Clarithromycin and its 14-hydroxy metabolite exhibit antimicrobial activity against a wide range of bacteria, including Mycoplasma, Chlamydia, and mycobacteria. This suggests potential use in treating various infections (Hardy, 1993).

  • Synergy with Other Antibiotics

    There is evidence of additive effects against Helicobacter pylori when used in combination with amoxicillin or bismuth subsalicylate, though clinical trials did not demonstrate synergy (Meyer et al., 1997).

  • Concentration in Alveolar Cells

    Both clarithromycin and its 14-hydroxy metabolite achieve significant concentrations in alveolar cells, which suggests efficacy against susceptible respiratory pathogens (Honeybourne et al., 1994).

  • Aquatic Toxicity

    Research on the aquatic toxicity of clarithromycin and its metabolites, including 14-hydroxy(R)-clarithromycin, suggests comparable toxicity in surface waters. A freshwater quality standard of 0.130 g L(-1) is proposed for monitoring purposes (Baumann et al., 2015).

Future Directions

The future directions of 14-Hydroxyclarithromycin research could involve further studies to determine the importance of these concentrations of clarithromycin at the site of infection . Additionally, the post-antibiotic effect of clarithromycin and its major human metabolite, 14-Hydroxyclarithromycin, could be a potential area of research .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12,13-dihydroxy-14-(1-hydroxyethyl)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H69NO14/c1-18-16-37(9,48-14)32(53-35-28(42)25(39(11)12)15-19(2)49-35)21(4)29(51-26-17-36(8,47-13)31(44)24(7)50-26)22(5)34(45)52-33(23(6)40)38(10,46)30(43)20(3)27(18)41/h18-26,28-33,35,40,42-44,46H,15-17H2,1-14H3/t18-,19-,20+,21+,22-,23?,24+,25+,26+,28-,29+,30-,31+,32-,33-,35+,36-,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPFDXNVUDZBII-KNPZYKNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)OC)C)C)O)(C)O)C(C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)C(C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H69NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892932
Record name 14-​hydroxy-​6-​O-​methyl-Erythromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Hydroxyclarithromycin

CAS RN

110671-78-8
Record name 14-Hydroxyclarithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110671788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-​hydroxy-​6-​O-​methyl-Erythromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-HYDROXYCLARITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDJ36RHC67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Hydroxyclarithromycin
Reactant of Route 2
14-Hydroxyclarithromycin
Reactant of Route 3
14-Hydroxyclarithromycin
Reactant of Route 4
14-Hydroxyclarithromycin
Reactant of Route 5
14-Hydroxyclarithromycin
Reactant of Route 6
14-Hydroxyclarithromycin

Citations

For This Compound
408
Citations
MN Logan, JP Ashby, JM Andrews… - Journal of antimicrobial …, 1991 - academic.oup.com
… clarithromycin, 6 μg clarithromycin with 2 μg 14-hydroxyclarithromycin, 3 μg clarithromycin and 3 μg clarithromycin with 1 μg 14-hydroxyclarithromycin. This was to determine a suitable …
Number of citations: 16 academic.oup.com
KJ Walker, AJ Larsson, RA Zabinski… - Antimicrobial agents …, 1994 - Am Soc Microbiol
… of clarithromycin and 14-hydroxyclarithromycin at simulated … The active metabolite, 14-hydroxyclarithromycin, has been … that clarithromycin and 14-hydroxyclarithromycin achieve high …
Number of citations: 17 journals.asm.org
WW Hoover, MS Barrett, RN Jones - Diagnostic microbiology and infectious …, 1992 - Elsevier
… This report examines the activity of clarithromycin and 14-hydroxyclarithromycin alone and in combination at ratios approximating human serum concentrations compared with several …
Number of citations: 27 www.sciencedirect.com
KW Garey, CA Peloquin, PG Godo… - Antimicrobial agents …, 1999 - Am Soc Microbiol
… pharmacokinetics of azithromycin, clarithromycin, or 14-hydroxyclarithromycin (14-OHC). … enhanced by the formation of an active metabolite, 14-hydroxyclarithromycin (14-OHC) (1, 2)…
Number of citations: 24 journals.asm.org
SJ Martin, SL Pendland - The Journal of antimicrobial …, 1998 - academic.oup.com
… and 14hydroxyclarithromycin for each organism are shown in the Table. Clarithromycin was one tube-dilution more active than 14-hydroxyclarithromycin against each strain at 24 h. …
Number of citations: 8 academic.oup.com
SY Chu, LT Sennello, RC Sonders - Journal of Chromatography B …, 1991 - Elsevier
… Calibrators were prepared similarly by dilution of a separate set of stock solutions of clarithrornycin and 14-hydroxyclarithromycin; the stock solutions were different from those used for …
Number of citations: 103 www.sciencedirect.com
F Scaglione, S Dugnani, G Demartini… - Journal of …, 1993 - academic.oup.com
Sir, Postantibiotic effect (PAE) may be defined as the continued suppression of bacterial growth after removal of an antimicrobial agent. Antibiotics active against the cell wall produce …
Number of citations: 10 academic.oup.com
MW Garrison, CL Malone, J Eiland… - … and infectious disease, 1997 - Elsevier
… , an in vitro pharmacodynamic chamber model (PDCM) was used to generate bacterial time-kill data associated with clarithromycin and clarithromycin plus 14-hydroxyclarithromycin …
Number of citations: 10 www.sciencedirect.com
KL Bergman, KM Olsen, TE Peddicord… - Antimicrobial agents …, 1999 - Am Soc Microbiol
The antimicrobial activity of concentrations of selected macrolides found in epithelial cell lining fluid was investigated. Clarithromycin demonstrated greater potency and a significantly …
Number of citations: 20 journals.asm.org
DJ Hardy, DRP Guay, RN Jones - Diagnostic microbiology and infectious …, 1992 - Elsevier
… In vitro and in vivo studies suggest that clarithromycin, when combined with its major human metabolite, 14-hydroxyclarithromycin, is also effective against Haemophilus influenzae. A …
Number of citations: 147 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.